molecular formula C23H19N3O4S B15023029 1-(3-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023029
M. Wt: 433.5 g/mol
InChI Key: PLHMANHJDVYIPS-UHFFFAOYSA-N
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Description

1-(3-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a butoxyphenyl group, a thiadiazolyl group, and a dihydrochromeno-pyrrole-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole-dione core, followed by the introduction of the thiadiazolyl group and the butoxyphenyl group. Common reagents used in these reactions include aromatic aldehydes, hydrazine derivatives, and butyl bromide. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to derivatives with potentially different properties.

Scientific Research Applications

1-(3-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers investigate the biological activities of this compound, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Medicine: The compound’s potential therapeutic effects are studied, with a focus on its mechanism of action and efficacy in treating various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 1-(3-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that lead to biological effects.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

1-(3-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared to other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents on the aromatic rings or the thiadiazolyl group.

    Chromeno-pyrrole-dione derivatives: These compounds share the core structure but may have different functional groups, leading to variations in their chemical and biological properties.

    Thiadiazole-containing compounds: These compounds contain the thiadiazolyl group and may exhibit similar biological activities, but with different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

1-(3-butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H19N3O4S/c1-2-3-11-29-15-8-6-7-14(12-15)19-18-20(27)16-9-4-5-10-17(16)30-21(18)22(28)26(19)23-25-24-13-31-23/h4-10,12-13,19H,2-3,11H2,1H3

InChI Key

PLHMANHJDVYIPS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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